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Compound of Interest

Compound Name: ATTO 610 NHS-ester

Cat. No.: B1257883 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ATTO 610 NHS-
ester in immunofluorescence microscopy. ATTO 610 is a fluorescent label belonging to a new

generation of dyes characterized by their strong absorption, high fluorescence quantum yield,

and exceptional photostability, making it an ideal candidate for demanding imaging

applications.

Properties of ATTO 610 NHS-ester
ATTO 610 is a carbopyronin-based dye that, once conjugated to a substrate like an antibody,

carries a net positive charge.[1][2] It is moderately hydrophilic and exhibits pH sensitivity, with

stability up to pH 8.5 but slow degradation at higher pH levels.[1][3] Key spectral and

photophysical properties are summarized in the table below.
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Property Value Reference

Excitation Maximum (λabs) 615 nm [3]

Molar Extinction Coefficient

(εmax)
1.5 x 10^5 M-1 cm-1 [3]

Emission Maximum (λfl) 634 nm [3]

Fluorescence Quantum Yield

(ηfl)
70% [3]

Fluorescence Lifetime (τfl) 3.2 ns [3]

Correction Factor (CF260) 0.02 [3]

Correction Factor (CF280) 0.05 [3]

Antibody Labeling with ATTO 610 NHS-ester
The N-hydroxysuccinimidyl (NHS) ester of ATTO 610 provides a reliable method for covalently

labeling proteins, primarily through the reaction with primary amines on lysine residues.[2][3]

The following protocol outlines the steps for labeling antibodies.

Workflow for Antibody Labeling

Preparation Labeling Reaction Purification

Prepare Antibody
in Amine-Free Buffer

(e.g., PBS)

Adjust Antibody Solution
pH to 8.0-9.0

Dissolve ATTO 610 NHS-ester
in Anhydrous DMSO or DMF

Mix Antibody and
Dye Solutions

Incubate for 1 hour
at Room Temperature

Purify via Gel Filtration
(e.g., Sephadex G-25)

Collect Labeled
Antibody Fraction

Click to download full resolution via product page

Caption: Workflow for labeling antibodies with ATTO 610 NHS-ester.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.protocols.io/view/immunofluorescence-protocol-for-use-on-cultured-ce-x54v9xemv3eq/v1
https://www.protocols.io/view/immunofluorescence-protocol-for-use-on-cultured-ce-x54v9xemv3eq/v1
https://www.protocols.io/view/immunofluorescence-protocol-for-use-on-cultured-ce-x54v9xemv3eq/v1
https://www.protocols.io/view/immunofluorescence-protocol-for-use-on-cultured-ce-x54v9xemv3eq/v1
https://www.protocols.io/view/immunofluorescence-protocol-for-use-on-cultured-ce-x54v9xemv3eq/v1
https://www.protocols.io/view/immunofluorescence-protocol-for-use-on-cultured-ce-x54v9xemv3eq/v1
https://www.protocols.io/view/immunofluorescence-protocol-for-use-on-cultured-ce-x54v9xemv3eq/v1
https://www.benchchem.com/product/b1257883?utm_src=pdf-body
https://www.shutterstock.com/search/signaling-pathway
https://www.protocols.io/view/immunofluorescence-protocol-for-use-on-cultured-ce-x54v9xemv3eq/v1
https://www.benchchem.com/product/b1257883?utm_src=pdf-body-img
https://www.benchchem.com/product/b1257883?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Labeling Protocol

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step Reagent/Parameter Details

1. Antibody Preparation Antibody Solution

The antibody should be in an

amine-free buffer like PBS. If

Tris or glycine are present,

dialyze against PBS. The

concentration should ideally be

2-5 mg/mL.[4]

Labeling Buffer
0.1 M sodium bicarbonate

buffer, pH 8.3.

2. Dye Preparation ATTO 610 NHS-ester

Immediately before use,

dissolve the dye in anhydrous,

amine-free DMSO or DMF to a

concentration of 1-2 mg/mL.

3. Labeling Reaction Molar Ratio (Dye:Protein)

A 3- to 10-fold molar excess of

the dye is recommended. This

may require optimization

depending on the antibody.

Incubation

Add the dissolved dye to the

antibody solution while gently

vortexing. Incubate for 1 hour

at room temperature, protected

from light.[4]

4. Purification Gel Filtration Column

Use a gel filtration column

(e.g., Sephadex G-25) to

separate the labeled antibody

from unreacted dye.[5]

Elution

Elute with PBS (pH 7.4). The

first colored band is the

labeled antibody.[4][5]

5. Storage Labeled Antibody Store at 4°C, protected from

light. For long-term storage,

-20°C is recommended.
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Sodium azide (2 mM) can be

added as a preservative.[5]

Immunofluorescence Protocol for Cultured Cells
This protocol provides a general guideline for immunofluorescence staining of cultured cells

grown on coverslips using an antibody labeled with ATTO 610.

Immunofluorescence Staining Workflow
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Sample Preparation

Staining

Imaging

Culture Cells on Coverslips

Wash with PBS

Fix with 4% Paraformaldehyde

Wash with PBS

Permeabilize with 0.1% Triton X-100
(for intracellular targets)

Block with 1% BSA in PBS

Incubate with Primary Antibody

Wash with PBS

Incubate with ATTO 610-
labeled Secondary Antibody

Wash with PBS

Mount Coverslip with
Antifade Medium

Image with Fluorescence Microscope

Click to download full resolution via product page

Caption: General workflow for immunofluorescence staining of cultured cells.
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Step Reagent/Parameter Details

1. Cell Preparation Cell Seeding

Seed cells on sterile glass

coverslips in a culture dish and

allow them to adhere and grow

to the desired confluency.

Washing
Gently wash the cells twice

with pre-warmed PBS.[6]

2. Fixation Fixation Buffer 4% Paraformaldehyde in PBS.

Procedure

Fix for 15-20 minutes at room

temperature.[3][6] Caution:

Paraformaldehyde is toxic and

should be handled in a fume

hood.

Washing
Wash three times with PBS for

5 minutes each.[6]

3. Permeabilization Permeabilization Buffer

0.1-0.5% Triton X-100 in PBS

(only required for intracellular

targets).[7]

Procedure
Incubate for 10 minutes at

room temperature.[7]

Washing
Wash three times with PBS for

5 minutes each.

4. Blocking Blocking Buffer 1% BSA in PBS.

Procedure

Incubate for 30-60 minutes at

room temperature to block

non-specific antibody binding.

[3]

5. Antibody Incubation Primary Antibody Dilute the primary antibody in

blocking buffer to its optimal

concentration. Incubate for 1
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hour at room temperature or

overnight at 4°C.

Washing
Wash three times with PBS for

5 minutes each.

Secondary Antibody

Dilute the ATTO 610-labeled

secondary antibody in blocking

buffer. Incubate for 1 hour at

room temperature, protected

from light.

Washing

Wash three times with PBS for

5 minutes each, protected from

light.

6. Mounting & Imaging Mounting Medium

Mount the coverslip onto a

glass slide using an antifade

mounting medium.

Imaging

Image using a fluorescence

microscope equipped with

appropriate filters for ATTO

610 (Excitation ~615 nm,

Emission ~635 nm).

Application Example: Visualizing a Signaling
Pathway
Immunofluorescence is a powerful tool to study the spatial dynamics of signaling proteins. For

example, the activation of the MAPK/ERK pathway often involves the translocation of key

kinases, like ERK, from the cytoplasm to the nucleus upon stimulation. An ATTO 610-labeled

antibody against ERK or its phosphorylated form can be used to visualize this event.

Generic MAPK/ERK Signaling Pathway
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Caption: MAPK/ERK signaling pathway leading to ERK translocation.
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Troubleshooting
Issue Possible Cause Suggested Solution

High Background Insufficient blocking

Increase blocking time or try a

different blocking agent (e.g.,

5% normal serum from the

host species of the secondary

antibody).

Antibody concentration too

high

Titrate the primary and

secondary antibodies to

determine the optimal

concentration.

Inadequate washing
Increase the number and

duration of wash steps.[8]

Weak or No Signal Inactive antibody
Use a new or validated

antibody.

Insufficient antibody

concentration

Increase the concentration of

the primary or secondary

antibody.

Inefficient permeabilization

Optimize permeabilization time

or use a different detergent if

the target is intracellular.

Photobleaching

Use an antifade mounting

medium and minimize

exposure to excitation light.

Non-specific Staining Antibody cross-reactivity

Run appropriate controls,

including an isotype control or

secondary antibody only

control.[8]

Aggregated antibodies
Centrifuge antibody solutions

before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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